This compound falls under the category of heterocyclic compounds, specifically pyrrolidine derivatives, which are known for their biological activity. The presence of the fluoropyrimidine group enhances its pharmacological properties, making it a subject of interest in drug development.
The synthesis of (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol typically involves several key steps:
The molecular structure of (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol can be represented by its chemical formula .
The compound's stereochemistry plays a crucial role in its interaction with biological systems, as different enantiomers can exhibit significantly different biological activities.
(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is involved in various chemical reactions:
The mechanism of action of (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets such as enzymes or receptors:
Physical properties such as melting point, boiling point, and spectral data (NMR, IR) should be characterized
The stereoselective construction of the chiral pyrrolidine scaffold in (R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol employs biocatalytic and transition-metal-catalyzed strategies. Enzymatic asymmetric reduction of the prochiral ketone precursor 1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-one using alcohol dehydrogenases (ADHs) achieves exceptional enantiocontrol (>99% e.e.). Lactobacillus kefir ADH coupled with glucose dehydrogenase (GDH) for cofactor regeneration enables substrate loadings of 486 g·L⁻¹, yielding the (R)-alcohol at space-time yields exceeding 1,500 g·L⁻¹·d⁻¹ under optimized conditions [2]. This approach leverages the intrinsic stereoselectivity of enzymes to bypass racemization risks associated with traditional resolution methods.
Chemical asymmetric hydrogenation provides a complementary approach. Ru(II)-diphosphine complexes (e.g., BINAP-type catalysts) facilitate the reduction of the ketone precursor with moderate to high enantioselectivity (85–95% e.e.). However, this route typically delivers lower yields (70–85%) compared to enzymatic methods due to competing side reactions and requires meticulous control of reaction parameters (pressure, temperature) to minimize epimerization [2] [4].
Table 1: Comparative Analysis of Enantioselective Synthetic Routes
Method | Catalyst/System | e.e. (%) | Yield (%) | Throughput | Key Limitation |
---|---|---|---|---|---|
Enzymatic Reduction | L. kefir ADH/GDH | >99 | 90–99 | >1,500 g·L⁻¹·d⁻¹ | Substrate-specific optimization |
Asymmetric Hydrogenation | Ru-XylBINAP | 85–95 | 70–85 | Moderate | Epimerization at high temperatures |
Chiral Auxiliary | (S)-Proline derivatives | >98 | 65–75 | Low | Multi-step auxiliary attachment/removal |
Alternative chiral auxiliary approaches utilize (S)-proline derivatives to temporarily induce chirality during pyrrolidine ring formation. While delivering high e.e. (>98%), the additional steps for auxiliary attachment and removal reduce overall efficiency (65–75% yield), making this route less industrially viable [4].
Functionalization of the 5-fluoropyrimidine ring precedes or follows pyrrolidine coupling, with nucleophilic aromatic substitution (SNAr) serving as the cornerstone reaction. The C2 position of 2,5-difluoropyrimidine is selectively displaced by (R)-pyrrolidin-3-ol under mild conditions (K₂CO₃, DMF, 60°C), exploiting the heightened electrophilicity imparted by the C5-fluorine. This chemoselectivity arises from the additive electronic activation of the ortho/para positions relative to each fluorine [2] [4].
Transition-metal-catalyzed C–H functionalization offers a step-economical alternative for late-stage diversification. Pd-catalyzed (Pd(OAc)₂, 110°C) direct arylation of pre-assembled (R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol at the C4 pyrimidine position is feasible using aryl iodides as coupling partners. However, this method suffers from moderate regioselectivity (C4:C6 ≈ 4:1) and requires electron-deficient pyrimidines to facilitate C–H activation [4] [6].
Table 2: Solvent and Base Effects on SNAr Coupling Efficiency
Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (C2:C4) |
---|---|---|---|---|---|
DMF | K₂CO₃ | 60 | 6 | 92 | >99:1 |
DMSO | Cs₂CO₃ | 80 | 4 | 88 | >99:1 |
MeCN | Et₃N | 70 | 12 | 65 | 95:5 |
THF | DBU | 50 | 24 | 45 | 90:10 |
Solvent polarity critically influences SNAr kinetics. Polar aprotic solvents (DMF, DMSO) enhance yields (88–92%) by stabilizing the anionic Meisenheimer complex, while protic or low-polarity solvents (THF, MeCN) reduce conversion efficiency. Similarly, mild inorganic bases (K₂CO₃, Cs₂CO₃) outperform organic bases (DBU, Et₃N) by minimizing pyrrolidine N-dealkylation [2] [4].
Direct α-amination of carbonyl precursors provides access to stereodefined pyrrolidine intermediates. Chiral phase-transfer catalysts (PTCs) like Cinchona-derived ammonium salts enable the enantioselective amination of N-protected pyrrolidin-3-ones. Using di-tert-butyl azodicarboxylate (DBAD) as the electrophilic nitrogen source, (S)-O-9-allylcinchonidinium bromide delivers the aminated product with 92% e.e. under biphasic conditions (toluene/water, 0°C) [1] [4].
Organocatalytic reductive amination offers a one-pot solution. (S)-Proline-derived catalysts (e.g., MacMillan’s imidazolidinone) facilitate the condensation of pyrimidine-2-carbaldehyde with 3-aminopropanal, followed by enantioselective imine reduction (Hantzsch ester as hydride source). This cascade affords the N-heterocycle with 90% e.e. but requires precise stoichiometric control to avoid dialkylation byproducts [1] [6].
Table 3: Catalyst Systems for Enantioselective Pyrrolidine Formation
Catalyst Class | Specific Catalyst | Amination Agent | e.e. (%) | Reaction Conditions |
---|---|---|---|---|
Phase-Transfer Catalyst | (S)-O-9-Allylcinchonidinium bromide | DBAD | 92 | Toluene/H₂O, 0°C, 24 h |
Organocatalyst | (S)-Imidazolidinone | Pyridine-2-carbaldehyde | 90 | DCM, 25°C, 48 h |
Chiral Ru-Complex | Ru-(S)-BINAP/diamine | NH₃/ H₂ | 85 | iPrOH, 50°C, 60 psi H₂ |
Chiral Phosphoric Acid | (R)-TRIP | Benzyl carbamate | 88 | MTBE, –40°C, 72 h |
Metal-catalyzed dynamic kinetic resolution (DKR) resolves racemic hemiaminal intermediates. Ru-(S)-BINAP/diamine systems catalyze the asymmetric reductive amination of 5-fluoropyrimidine-2-carbaldehyde with 3-hydroxypropanal, achieving 85% e.e. via racemization of the hemiaminal and stereoselective reduction [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1